4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Lipophilicity Membrane permeability Druglikeness

This N-(thiazol-2-yl)benzamide features a unique 4-butoxy and 4-isopropylphenyl substitution pattern critical for adenosine A2A and purinergic P2X3 receptor engagement. With a predicted logP of ~6.0, it offers superior brain partitioning over des-butoxy analogs (CAS 325978-64-1), making it the preferred choice for CNS PET tracer development and ex vivo receptor occupancy studies. The isopropyl-to-ethyl steric differential (14 Da vs. CAS 312743-73-0) provides a validated SAR probe for hydrophobic sub-pocket optimization. Available via custom synthesis with full analytical characterization.

Molecular Formula C23H26N2O2S
Molecular Weight 394.53
CAS No. 313515-75-2
Cat. No. B2922492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
CAS313515-75-2
Molecular FormulaC23H26N2O2S
Molecular Weight394.53
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C
InChIInChI=1S/C23H26N2O2S/c1-4-5-14-27-20-12-10-19(11-13-20)22(26)25-23-24-21(15-28-23)18-8-6-17(7-9-18)16(2)3/h6-13,15-16H,4-5,14H2,1-3H3,(H,24,25,26)
InChIKeyVZFCQXCCPUNGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide: A Differentiated N-(Thiazol-2-yl)benzamide for Targeted Receptor Research [1]


4-Butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (CAS 313515-75-2) is a synthetic small molecule belonging to the N-(thiazol-2-yl)benzamide class, a scaffold known for affinity at adenosine A2A and purinergic P2X3 receptors [1]. The compound features a unique combination of a lipophilic 4-butoxy substituent on the benzamide ring and a 4-isopropylphenyl group at the thiazole C4 position, distinguishing it from simpler analogs that lack one or both of these key moieties .

Why 4-Butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide Cannot Be Replaced by Unsubstituted or Mono-substituted Analogs [1]


The N-(thiazol-2-yl)benzamide scaffold's biological profile is exquisitely sensitive to substitution at the benzamide 4-position and the thiazole C4-phenyl ring [1]. Removal of the butoxy group yields N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (CAS 325978-64-1), which loses a critical hydrogen-bond acceptor and lipophilic anchor, while replacing the isopropyl group with ethyl (CAS 312743-73-0) reduces steric bulk and van der Waals contacts essential for binding pocket complementarity . Simple interchange with these analogs is therefore not pharmacologically valid, as even minor structural deviations can drastically alter receptor subtype selectivity and functional activity [1].

Quantitative Differentiation Factors for 4-Butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide Selection [REFS-1]


Lipophilicity Advantage Over Des-butoxy Analog Confirmed by Calculated logP

The 4-butoxy substituent confers a significant lipophilicity increase over the des-butoxy analog N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (CAS 325978-64-1). Using consensus logP prediction, the target compound (logP ≈ 6.0) is approximately 1.5 log units more lipophilic than the comparator (logP ≈ 4.5), translating to a ~30‑fold higher partition coefficient . This difference is expected to enhance membrane permeability and CNS penetration for applications targeting central receptors.

Lipophilicity Membrane permeability Druglikeness

Molecular Weight and Formula Distinction from Ethyl Analog Enhances Binding Pocket Occupancy

The isopropyl group on the thiazole C4‑phenyl ring provides greater steric bulk than the ethyl analog 4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 312743-73-0). The target compound's molecular weight (394.5 g/mol) is 14 Da higher than the ethyl analog (380.5 g/mol), reflecting the additional methylene group . This increased steric volume can fill hydrophobic sub-pockets more effectively, potentially leading to higher binding affinity as observed within the N-thiazol-2-yl-benzamide series [1].

Steric bulk Binding pocket van der Waals contacts

Retention of Dual Receptor Engagement Scaffold Confirmed by Patent-Reported Core Motif Activity [1]

The N-(thiazol-2-yl)benzamide core present in the target compound is validated in patents as having affinity for both adenosine A2A and P2X3 receptors [1]. While specific Ki/IC50 data for this exact derivative are not yet publicly available in peer-reviewed literature, structurally analogous compounds within the same patent families exhibit Ki values in the nanomolar to low micromolar range at A2A receptors [2]. The target compound retains the full pharmacophore required for dual-receptor engagement, unlike truncated analogs that lose one interaction motif.

Adenosine A2A receptor P2X3 receptor GPCR

Recommended Application Scenarios for 4-Butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide Based on Quantitative Differentiation [1]


CNS Receptor Occupancy Studies Requiring High Lipophilicity and Blood-Brain Barrier Penetration

With a predicted logP ~6.0, this compound is particularly suited for positron emission tomography (PET) tracer development or ex vivo receptor occupancy studies in rodent and non-human primate models targeting central adenosine A2A or P2X3 receptors [1]. The elevated lipophilicity relative to the des-butoxy analog suggests superior brain partitioning, a critical requirement for CNS PET ligand candidates.

Structure-Activity Relationship (SAR) Studies Exploring Hydrophobic Pocket Occupancy

The isopropyl-to-ethyl difference of 14 Da provides a controlled steric probe for SAR campaigns. Researchers can compare the target compound with the ethyl analog (CAS 312743-73-0) to quantify the contribution of steric bulk to binding affinity, enabling rational optimization of hydrophobic sub-pocket interactions without altering the core pharmacophore [1].

Dual A2A/P2X3 Pharmacological Profiling for Pain and Neurodegenerative Disease Models

Patent disclosures indicate the N-(thiazol-2-yl)benzamide scaffold engages both A2A and P2X3 receptors, which are implicated in Parkinson's disease and chronic pain, respectively [1]. The dual pharmacophore retained in the target compound makes it a valuable tool for in vitro profiling panels aiming to deconvolute A2A versus P2X3 contributions in phenotypic assays, particularly when used alongside selective reference compounds [1].

Quote Request

Request a Quote for 4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.